![molecular formula C18H17N7OS B10832982 5-[3-(6-morpholin-4-ylpyrazin-2-yl)-1H-indol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B10832982.png)
5-[3-(6-morpholin-4-ylpyrazin-2-yl)-1H-indol-5-yl]-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BDBM50061601 is a small molecular drug with a molecular weight of 379.4. This compound has been studied for its potential as a Pim kinase inhibitor, which makes it a valuable candidate for further research in medicinal chemistry and drug development .
Preparation Methods
The synthetic routes and reaction conditions for BDBM50061601 involve several steps. The preparation typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions to form the desired compound. The industrial production methods for BDBM50061601 are designed to ensure high yield and purity, often involving advanced techniques such as chromatography and crystallization to isolate and purify the final product .
Chemical Reactions Analysis
BDBM50061601 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the compound .
Scientific Research Applications
BDBM50061601 has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying reaction mechanisms and developing new synthetic methodologies. In biology, it is investigated for its potential as a kinase inhibitor, which could lead to the development of new therapeutic agents for treating various diseases, including cancer. In medicine, BDBM50061601 is studied for its pharmacological properties and potential use in drug development. Additionally, it has applications in the industry, particularly in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of BDBM50061601 involves its interaction with specific molecular targets, such as Pim kinases. These kinases play a crucial role in cell signaling pathways that regulate cell growth, survival, and proliferation. By inhibiting the activity of Pim kinases, BDBM50061601 can disrupt these pathways, leading to the suppression of cancer cell growth and proliferation. The molecular targets and pathways involved in this mechanism are still under investigation, but preliminary studies suggest that BDBM50061601 has significant potential as a therapeutic agent .
Comparison with Similar Compounds
BDBM50061601 can be compared with other similar compounds, such as CHEMBL3394073 and SCHEMBL12696208, which are also known for their kinase inhibitory properties. What sets BDBM50061601 apart is its unique structure and higher specificity for Pim kinases, making it a more promising candidate for drug development. Other similar compounds include various azole compounds and tricyclic compounds, which also exhibit kinase inhibitory activity but may differ in their efficacy and selectivity .
Properties
Molecular Formula |
C18H17N7OS |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
5-[3-(6-morpholin-4-ylpyrazin-2-yl)-1H-indol-5-yl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C18H17N7OS/c19-18-24-23-17(27-18)11-1-2-14-12(7-11)13(8-21-14)15-9-20-10-16(22-15)25-3-5-26-6-4-25/h1-2,7-10,21H,3-6H2,(H2,19,24) |
InChI Key |
JHCXRIDGVGVKMB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=CN=C2)C3=CNC4=C3C=C(C=C4)C5=NN=C(S5)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{2-methyl-5-[4-(4-methyl-piperazin-1-ylmethyl)-3-trifluoromethyl-benzoylamino]-benzylamino}-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B10832899.png)
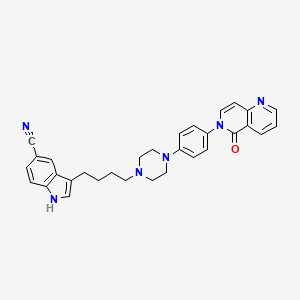
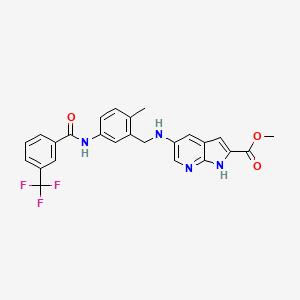
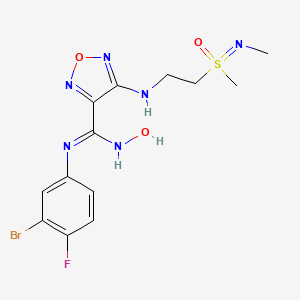

![(11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine](/img/structure/B10832931.png)
![1-({3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]phenyl}carbonyl)-N-(2-hydroxyethyl)azetidine-3-carboxamide](/img/structure/B10832936.png)

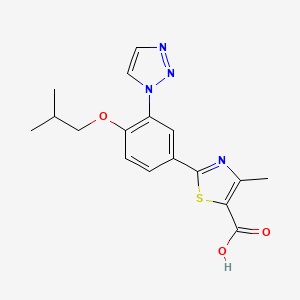
![1-[4-[[4,4,4-Trifluoro-1-[2-methyl-4-(4,5,6,7-tetrahydroindazol-2-yl)phenyl]butyl]amino]benzoyl]piperidine-3-carboxylic acid](/img/structure/B10832956.png)
![3-[2-(trifluoromethyl)-2'-fluoro-4'-bromobenzhydryloxy]-N-(tert-butyl)azetidine-1-carboxamide](/img/structure/B10832963.png)
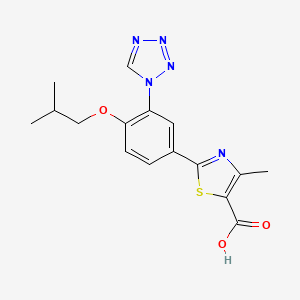
![1-[4-[[1-[4-(5-Chloropyrimidin-2-yl)-2-methylphenyl]-4,4,4-trifluorobutyl]amino]benzoyl]piperidine-3-carboxylic acid](/img/structure/B10832973.png)

